High Potency and Selectivity of the Active Metabolite SCH 42354 for NEP over ACE
The active metabolite of SCH 42495, SCH 42354, demonstrates high potency for NEP and marked selectivity over ACE. In vitro, SCH 42354 inhibited the hydrolysis of leu-enkephalin and ANF with IC50 values of 8.3 nM and 10.0 nM, respectively [1]. In a separate assay using a radioligand displacement method with 125I-RB104, SCH 42354 displaced the ligand from rat renal NEP with an IC50 of 3.3 ± 0.1 nM [2]. Critically, the ACE inhibitor enalaprilat did not displace the NEP radioligand at concentrations up to 10 µM, and in vivo administration of SCH 42495 (3-300 mg/kg) did not inhibit renal or plasma ACE activity [2]. This contrasts with dual inhibitors like omapatrilat and S21402, which concurrently inhibit both NEP and ACE [3].
| Evidence Dimension | In vitro NEP inhibition potency and ACE selectivity |
|---|---|
| Target Compound Data | IC50 for leu-enkephalin hydrolysis = 8.3 nM; IC50 for ANF hydrolysis = 10.0 nM [1]; IC50 for radioligand displacement = 3.3 ± 0.1 nM [2]. No inhibition of ACE. |
| Comparator Or Baseline | Enalaprilat (ACE inhibitor) at 10 µM did not displace NEP radioligand [2]. Dual NEP/ACE inhibitors (omapatrilat, S21402) inhibit both enzymes. |
| Quantified Difference | SCH 42354 exhibits high NEP potency with no detectable ACE inhibition, unlike dual inhibitors. |
| Conditions | In vitro enzyme assays using recombinant or purified NEP and ACE; radioligand binding assay using 125I-RB104 on rat renal membranes. |
Why This Matters
Selective NEP inhibition avoids the reactive rise in plasma renin activity associated with ACE inhibition, leading to a distinct hormonal and hemodynamic profile critical for research into pure NEP pharmacology [4].
- [1] Watkins RW, et al. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor. Am J Hypertens. 1993 May;6(5 Pt 1):357-68. PMID: 8512660. View Source
- [2] Burrell LM, et al. Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495. Clin Sci (Lond). 1997 Jul;93(1):43-50. PMID: 9279202. View Source
- [3] Burrell LM, et al. Reversal of cardiac hypertrophy and fibrosis by S21402, a dual inhibitor of neutral endopeptidase and angiotensin converting enzyme in SHRs. J Hypertens. 2000 Jun;18(6):749-57. PMID: 10872559. View Source
- [4] Richards AM, et al. Endopeptidase 24.11 inhibition by SCH 42495 in essential hypertension. Hypertension. 1993 Jul;22(1):119-26. PMID: 8391513. View Source
